molecular formula C14H21N3O B2491963 N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415525-94-7

N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2491963
CAS No.: 2415525-94-7
M. Wt: 247.342
InChI Key: CZHPYGUZZYVTQS-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the pyrimidine ring, along with two methyl groups at the 5 and 6 positions of the pyrimidine ring The carboxamide group is located at the 4 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with cyclohexylmethylamine under appropriate reaction conditions. The reaction typically requires the use of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylmethylone: A substituted cathinone derivative with stimulant effects.

    Methylone: A synthetic cathinone with psychoactive properties.

    Ethylone: Another synthetic cathinone with similar effects to methylone.

Uniqueness

N-(Cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide is unique due to its specific structural features, including the presence of the cyclohexylmethyl group and the dimethylpyrimidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(cyclohexylmethyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-10-11(2)16-9-17-13(10)14(18)15-8-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHPYGUZZYVTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NCC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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